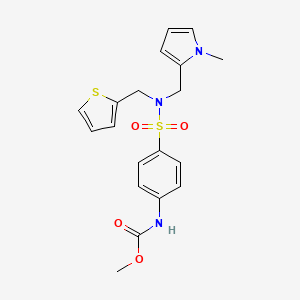

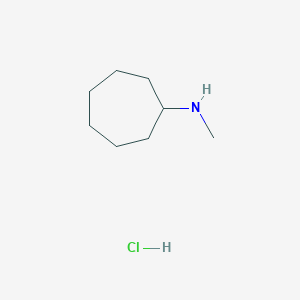

甲基 (4-(N-((1-甲基-1H-吡咯-2-基)甲基)-N-(噻吩-2-基甲基)磺酰胺基苯基)甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related carbamate compounds involves regioselective attacks on propynyl-allyl hybrid cations, leading to conjugated aminohex-4-en-2-ynoates and the formation of pyrrole frameworks through intramolecular Michael reactions. This method, as demonstrated by Ishikawa et al. (2006), shows the potential pathways that could be adapted for synthesizing complex carbamates, including the target compound (Ishikawa, Aikawa, Watanabe, & Saito, 2006). Similarly, Velikorodov and Shustova (2017) describe the oxidation and condensation reactions leading to the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate, indicating the versatility of carbamate synthesis methods (Velikorodov & Shustova, 2017).

Molecular Structure Analysis

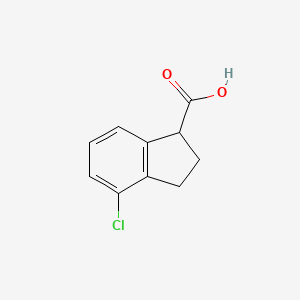

The molecular structure of carbamate compounds often includes pyrrole and thiophene units, which contribute to their chemical reactivity and potential biological activity. The structural elucidation of such compounds, as presented by Sundar et al. (2011) for related carbazole derivatives, provides insight into the conformational preferences and stability of these molecules (Sundar, Natarajan, Chitra, Paul, Manisankar, Muthusubramanian, & Suresh, 2011).

Chemical Reactions and Properties

Carbamate compounds participate in a variety of chemical reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes. The synthesis and transformations described by Velikorodov and Shustova (2017) illustrate the reactivity of carbamate derivatives under different conditions (Velikorodov & Shustova, 2017). Additionally, the work by Korkmaz and Zora (2020) on the synthesis of pyrrolines showcases the potential for creating diverse structures through nucleophilic cyclization reactions (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties of carbamate compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystallographic analysis by Sundar et al. (2011) provides valuable information on the solid-state structure of carbazole derivatives, which can be related to the physical properties of similar carbamate compounds (Sundar et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and potential of carbamate compounds in various fields. The studies on the synthesis and reactivity of carbamates by authors such as Velikorodov and Shustova (2017) and Korkmaz and Zora (2020) highlight the diverse chemical behavior of these compounds (Velikorodov & Shustova, 2017; Korkmaz & Zora, 2020).

科学研究应用

电聚合和器件应用

对类似分子结构的研究,特别涉及吡咯和噻吩单元,突显了它们在导电聚合物合成中的实用性。例如,Variş等人(2006年)的一项研究详细阐述了可溶性导电聚合物的合成和表征,这些聚合物适用于电致变色器件。这些聚合物表现出良好的有机溶剂溶解性和适用于智能窗户和显示器的电化学特性,显示出很好的性能(Variş等人,2006年)。

抗菌应用

此外,含有氨基甲酸酯功能团的衍生物已被研究其抗菌性能。Darwish等人(2014年)讨论了具有生物活性磺胺基团的新噻唑和吡啶酮衍生物的合成和抗菌评价,展示了这类结构在开发新的抗菌剂中的潜力(Darwish et al., 2014)。

有机合成和化学反应性

磺胺酰和氨基甲酸酯基团在有机合成和化学转化中也起着关键作用。Okada等人(2000年)描述了一种用于羟基磺胺化的高效通用方法,强调了磺胺酰氯在促进此类反应中的多功能性,这对于修改或合成类似问题中的分子可能是相关的(Okada et al., 2000)。

材料科学和聚合

在材料科学领域,含吡咯类化合物的聚合对于创造具有特定性能的新材料具有重要意义。Mallakpour等人(1998年)研究了一种含有烷基二卤代物的吡咯衍生物的聚合,展示了该化合物在形成具有从电子学到涂料等潜在应用的新聚合物方面的实用性(Mallakpour et al., 1998)。

属性

IUPAC Name |

methyl N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-21-11-3-5-16(21)13-22(14-17-6-4-12-27-17)28(24,25)18-9-7-15(8-10-18)20-19(23)26-2/h3-12H,13-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKOSJBHYDMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)

![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)

![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)

![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)